molecular formula C9H15NO4 B2811065 tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate CAS No. 409341-03-3

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate

Cat. No.: B2811065
CAS No.: 409341-03-3
M. Wt: 201.222
InChI Key: GUVYWSACSIYEDN-UHFFFAOYSA-N
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Description

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate (CAS: 409341-03-3) is a pyrrolidine derivative featuring a hydroxyl group at the 4-position, a ketone at the 2-position, and a tert-butoxycarbonyl (Boc) protecting group. This compound is primarily utilized in industrial and scientific research, particularly as a building block in organic synthesis and pharmaceutical intermediates . Its stereochemical variants, such as tert-butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate (CAS: 57615-05-1), highlight the importance of chirality in applications like asymmetric synthesis .

Properties

IUPAC Name

tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4/c1-9(2,3)14-8(13)10-5-6(11)4-7(10)12/h6,11H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVYWSACSIYEDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

409341-03-3
Record name tert-butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate
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Scientific Research Applications

Chemical Properties and Structure

Molecular Formula: C12_{12}H19_{19}N1_{1}O4_{4}
Molecular Weight: 227.29 g/mol
Physical Form: Solid (white to yellow powder)

The compound features a pyrrolidine ring with a hydroxyl group and a carboxylate moiety, which contributes to its unique reactivity and biological activity. Its structure allows for various chemical modifications, making it a versatile building block in organic synthesis.

Medicinal Chemistry

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate has been investigated for its potential therapeutic effects. Its structure resembles known pharmacophores, suggesting possible interactions with biological targets. Research indicates that it may exhibit:

  • Antiviral Activity: Studies have shown that derivatives of pyrrolidine compounds can act as inhibitors of viral enzymes, such as neuraminidase, which is crucial for the replication of viruses like influenza .
  • Enzyme Inhibition: The compound has been noted for its selective inhibition of cytochrome P450 enzymes, specifically CYP1A2, which plays a role in drug metabolism.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic molecules. Its utility in synthetic pathways includes:

  • Synthesis of Amino Acids: It can be utilized to create α-amino acids through specific reactions that modify the pyrrolidine structure.
  • Chiral Synthesis: The compound's chiral nature makes it valuable for synthesizing other chiral compounds, enhancing the efficiency and selectivity of chemical reactions.

Biological Studies

Research has highlighted the compound's role in biological mechanisms:

  • Pathway Investigation: It is used as a tool compound to explore biological pathways involving pyrrolidine derivatives, contributing to the understanding of complex biological systems.
  • Pharmacokinetics: The compound exhibits favorable pharmacokinetic properties, including high gastrointestinal absorption and blood-brain barrier permeability, making it a candidate for central nervous system-targeted therapies.

Table 1: Comparison of Biological Activities

Compound TypeActivityReference
Pyrrolidine DerivativesAntiviral (neuraminidase inhibitor)
Enzyme InhibitorsCYP1A2 Inhibition
Chiral CompoundsSynthesis of α-amino acids

Table 2: Synthetic Routes

Reaction TypeConditionsYield (%)
CyclizationN-boc-diallylamine with di-tert-butyl dicarbonateHigh
OxidationUsing potassium permanganateVariable
ReductionLithium aluminum hydrideHigh

Case Study 1: Antiviral Properties

In a study examining the antiviral properties of various pyrrolidine derivatives, this compound was found to inhibit influenza virus replication effectively. The mechanism involved blocking neuraminidase activity, leading to reduced viral spread in cell cultures.

Case Study 2: Enzyme Selectivity

Research focused on the selectivity of this compound demonstrated its ability to inhibit CYP1A2 without affecting other cytochrome P450 isoforms. This selectivity is crucial for minimizing potential drug-drug interactions in therapeutic applications.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes structurally related compounds and their distinguishing features:

Compound Name (CAS) Structural Features Functional Groups Hypothesized Properties/Applications
tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate (409341-03-3) Pyrrolidine ring, 4-OH, 2-oxo, Boc group Hydroxyl, ketone, Boc Hydrogen bonding, solubility in polar solvents
tert-Butyl (4S)-4-hydroxy-2-oxopyrrolidine-1-carboxylate (57615-05-1) Stereospecific 4S-hydroxyl, pyrrolidine ring, Boc group Hydroxyl (chiral), Boc Asymmetric synthesis, chiral intermediates
tert-Butyl 3-cyano-4-oxopyrrolidine-1-carboxylate (879687-92-0) Pyrrolidine ring, 3-cyano, 4-oxo, Boc group Cyano, ketone, Boc Enhanced reactivity in nucleophilic additions
tert-Butyl 4-cyano-2,2-dimethyl-3-oxopyrrolidine-1-carboxylate (946497-94-5) 2,2-Dimethyl, 4-cyano, 3-oxo, Boc group Cyano, ketone, methyl, Boc Steric hindrance, stability in harsh conditions
tert-Butyl 3-cyano-4-oxopiperidine-1-carboxylate (914988-10-6) Piperidine ring (6-membered), 3-cyano, 4-oxo, Boc group Cyano, ketone, Boc Altered ring strain, pharmacokinetic modulation

Functional Group Analysis

  • Hydroxyl vs. Cyano Substitution: The hydroxyl group in the target compound (409341-03-3) facilitates hydrogen bonding, enhancing solubility in polar solvents and influencing crystallization behavior . In contrast, cyano-substituted analogues (e.g., 879687-92-0) exhibit increased electrophilicity, making them reactive toward nucleophiles in coupling reactions .
  • Ring Size and Strain :
    The piperidine derivative (914988-10-6) has a 6-membered ring, reducing ring strain compared to pyrrolidine-based compounds. This may improve metabolic stability in drug design .

Hydrogen Bonding and Crystallography

The hydroxyl group in the target compound participates in hydrogen-bonding networks, as described by graph set analysis . This property is critical in crystal engineering, where intermolecular interactions dictate packing efficiency and material properties. Cyano-substituted analogues lack this capability, relying instead on dipole-dipole interactions .

Biological Activity

tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate is a pyrrolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • Molecular Formula : C₉H₁₃N₁O₃
  • Molecular Weight : 183.204 g/mol
  • CAS Number : 141293-14-3

The presence of a chiral center in this compound contributes to its unique biological properties, enabling enantioselective interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to bind specific molecular targets such as enzymes or receptors. This binding can modulate their activity, influencing various biochemical pathways. The compound's chirality plays a crucial role in determining its interaction with these biological molecules, potentially leading to different pharmacological effects compared to its enantiomers or racemic mixtures.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antiviral Activity :
    • In studies focusing on inhibitors of influenza virus neuraminidase, compounds structurally similar to tert-butyl 4-hydroxy-2-oxopyrrolidine showed promising antiviral properties. The effectiveness was quantified using the MTT assay, which measures cell viability post-treatment .
    • The 50% effective concentration (EC50) was calculated for various derivatives, establishing a baseline for their antiviral efficacy.
  • Potential as a Pharmaceutical Lead Compound :
    • The compound may serve as a lead in developing new pharmaceuticals due to its structural similarity to known bioactive molecules. Its derivatives have been studied for their potential applications in treating various diseases.
  • Chiral Selectivity :
    • The chiral nature of the compound allows for selective binding to biological targets, which is crucial in developing drugs with fewer side effects and improved efficacy.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibits influenza virus neuraminidase
Pharmaceutical LeadPotential for drug development
Chiral SelectivityEnantioselective interactions with biological targets

Case Study: Antiviral Efficacy

In a study investigating novel inhibitors of influenza virus neuraminidase, this compound was tested alongside other compounds. The MTT assay indicated a significant reduction in cytopathogenic effects at varying concentrations, with an EC50 value established through regression analysis. This finding suggests the compound's potential as an antiviral agent .

Q & A

Q. What are the common synthetic routes for tert-Butyl 4-hydroxy-2-oxopyrrolidine-1-carboxylate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, starting with pyrrolidine derivatives and tert-butyl carbamate precursors. For example, cyclization of nitrogen-containing acetals under basic conditions (e.g., NaH or KOtBu) in solvents like THF or dichloromethane is a key step . Critical parameters include temperature control (0–25°C), stoichiometric ratios of reagents, and purification via column chromatography (e.g., using ethanol/chloroform gradients) to isolate intermediates . Optimization may involve adjusting base strength or solvent polarity to improve yield and reduce side reactions like over-oxidation .

Q. How is the compound characterized to confirm structural integrity and purity?

  • Methodological Answer : A combination of spectroscopic and chromatographic techniques is used:
  • NMR : 1H^1H and 13C^{13}C NMR verify the pyrrolidine backbone, tert-butyl group (δ ~1.4 ppm for C(CH3_3)3_3 ), and carbonyl signals (δ ~170–175 ppm) .
  • IR : Peaks at ~3300 cm1^{-1} (O–H stretch) and ~1680 cm1^{-1} (C=O) confirm functional groups .
  • HRMS : Validates molecular weight and fragmentation patterns .
  • HPLC : Quantifies purity (>95% required for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (e.g., enzyme concentration, pH) or compound purity. To address this:
  • Standardize Assays : Use validated protocols (e.g., BACE-1 inhibition assays with consistent substrate concentrations) and include positive controls (e.g., known inhibitors) .
  • Statistical Analysis : Apply ANOVA or t-tests to compare replicates and identify outliers. For example, IC50_{50} values should be reported with confidence intervals (e.g., 95% CI) .
  • Structural Confirmation : Re-examine batch purity via X-ray crystallography or LC-MS to rule out degradation products .

Q. What strategies are effective for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina to model interactions between the compound’s hydroxyl/keto groups and enzyme active sites (e.g., BACE-1). Focus on hydrogen-bonding and steric complementarity .
  • Kinetic Studies : Perform Michaelis-Menten assays to determine inhibition type (competitive/non-competitive) by analyzing changes in KmK_m and VmaxV_{max} .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters (ΔH, ΔS) .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry?

  • Methodological Answer :
  • X-ray Diffraction : Grow single crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELX or OLEX2 for structure refinement, focusing on resolving chiral centers (e.g., C2 and C4 positions) .
  • ORTEP Visualization : Generate thermal ellipsoid plots to assess positional disorder or rotational flexibility in the tert-butyl group .
  • Validation Tools : Cross-check with Flack parameter analysis to confirm absolute configuration .

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